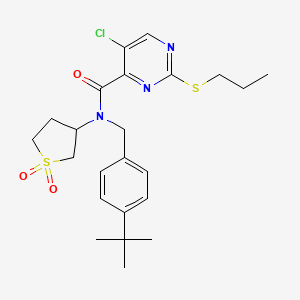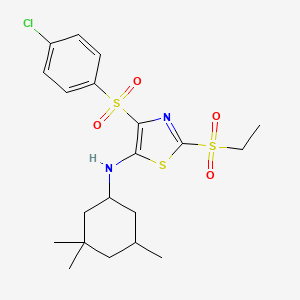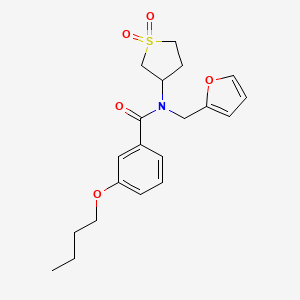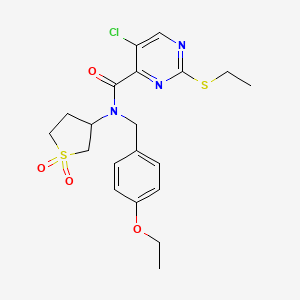
N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structural features This compound contains a pyrimidine core substituted with various functional groups, including a tert-butylphenyl group, a chlorinated thiolane ring, and a propylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the pyrimidine core and introduce the functional groups sequentially. Key steps may include:
Formation of the pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors.
Introduction of the tert-butylphenyl group: This step may involve Friedel-Crafts alkylation or related methods.
Chlorination and thiolane ring formation: Chlorination can be performed using reagents like thionyl chloride, followed by cyclization to form the thiolane ring.
Attachment of the propylsulfanyl group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- **N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- **N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
特性
分子式 |
C23H30ClN3O3S2 |
|---|---|
分子量 |
496.1 g/mol |
IUPAC名 |
N-[(4-tert-butylphenyl)methyl]-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H30ClN3O3S2/c1-5-11-31-22-25-13-19(24)20(26-22)21(28)27(18-10-12-32(29,30)15-18)14-16-6-8-17(9-7-16)23(2,3)4/h6-9,13,18H,5,10-12,14-15H2,1-4H3 |
InChIキー |
ZPDPLIJDCWYRJP-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412070.png)
![3-(2-chlorobenzyl)-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11412074.png)
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11412078.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412081.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B11412086.png)
![N-(3-methylphenyl)-3-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-1-benzofuran-2-carboxamide](/img/structure/B11412091.png)
![N-[(3-Fluorophenyl)methyl]-1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]piperidine-3-carboxamide](/img/structure/B11412096.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11412100.png)
![4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412109.png)

![2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-[2-(4-morpholinyl)ethyl]-5-thiazolamine](/img/structure/B11412117.png)
![ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11412120.png)


